4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. It is believed to act on GABA receptors, similar to other piperazine derivatives . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biomedical applications.
Piperazine derivatives: Compounds like piperazine citrate and piperazine hydrate, which are used as anthelmintic agents.
Uniqueness
4-(5-Benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoyl group and a pyridine ring within the piperazine framework makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O2 |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-(5-benzoyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C18H19N3O2/c1-14-11-16(17(23)15-5-3-2-4-6-15)12-19-18(14)21-9-7-20(13-22)8-10-21/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
DSWYMPMRMINRPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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